molecular formula C7H7BrFNO2S B6176930 (3-bromo-4-fluorophenyl)methanesulfonamide CAS No. 1184814-60-5

(3-bromo-4-fluorophenyl)methanesulfonamide

Cat. No.: B6176930
CAS No.: 1184814-60-5
M. Wt: 268.1
InChI Key:
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Description

(3-Bromo-4-fluorophenyl)methanesulfonamide: is a chemical compound characterized by a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-bromo-4-fluorophenyl)methanesulfonamide typically involves the bromination and fluorination of phenylmethanesulfonamide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures and reaction times.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(3-Bromo-4-fluorophenyl)methanesulfonamide: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic or basic conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Brominated or fluorinated phenols.

  • Reduction: Corresponding amines or alcohols.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methanesulfonamide: has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-bromo-4-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

(3-Bromo-4-fluorophenyl)methanesulfonamide: can be compared to other similar compounds, such as:

  • 3-Bromo-4-fluorobenzene: Lacks the methanesulfonamide group.

  • 4-Fluoro-3-bromophenol: Contains a hydroxyl group instead of methanesulfonamide.

  • 3-Bromo-4-fluorobenzamide: Features an amide group instead of methanesulfonamide.

These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

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Properties

CAS No.

1184814-60-5

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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